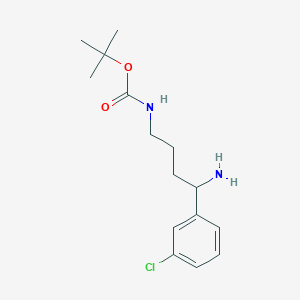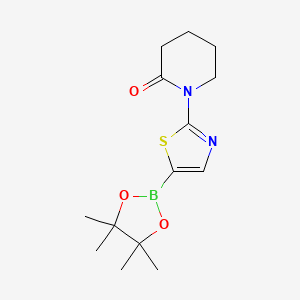
3-(1,3,4-Oxadiazol-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3,4-Oxadiazol-2-yl)benzonitrile is a heterocyclic compound that contains an oxadiazole ring fused with a benzonitrile moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,4-Oxadiazol-2-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain 3,5-disubstituted 1,2,4-oxadiazole derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve the use of high-throughput synthesis techniques to ensure scalability and efficiency. These methods may include the use of automated synthesizers and optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3,4-Oxadiazol-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
3-(1,3,4-Oxadiazol-2-yl)benzonitrile has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(1,3,4-Oxadiazol-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, as an EGFR inhibitor, it binds to the receptor and inhibits its activity, thereby preventing the proliferation of cancer cells. The compound may also interact with other enzymes and proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile
- 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile
- 3-(5-(2-Aminoethyl)-1,3,4-oxadiazol-2-yl)benzonitrile
Uniqueness
3-(1,3,4-Oxadiazol-2-yl)benzonitrile is unique due to its specific structure, which combines the oxadiazole ring with a benzonitrile moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C9H5N3O |
|---|---|
Poids moléculaire |
171.16 g/mol |
Nom IUPAC |
3-(1,3,4-oxadiazol-2-yl)benzonitrile |
InChI |
InChI=1S/C9H5N3O/c10-5-7-2-1-3-8(4-7)9-12-11-6-13-9/h1-4,6H |
Clé InChI |
MPMGZKCEZMMXMY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C2=NN=CO2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine-8(5H)-carboxylate](/img/structure/B13093361.png)


![2-Acetyl-6-benzyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide](/img/structure/B13093366.png)




![2,2'-Di(piperidin-1-yl)-[4,5'-bipyrimidine]-4',6(1H,3'H)-dione](/img/structure/B13093391.png)


